molecular formula C18H13N5O7 B3246654 4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol CAS No. 179167-24-9

4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol

Cat. No.: B3246654
CAS No.: 179167-24-9
M. Wt: 411.3 g/mol
InChI Key: OXDYGSYDBHSOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol is a compound that belongs to the class of hydrazyl free radicals. These compounds are known for their stability and unique chemical properties, making them valuable in various scientific research applications. The compound is characterized by the presence of a phenyl group and a trinitrophenyl group attached to a hydrazinyl moiety, which contributes to its stability and reactivity.

Preparation Methods

The synthesis of 4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol typically involves the reaction of 2,4,6-trinitrophenylhydrazine with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions may result in the formation of hydrazines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a stable free radical for studying reaction mechanisms and kinetics. In biology, it is used as a probe for detecting reactive oxygen species and studying oxidative stress. In medicine, it has potential applications in the development of antioxidant therapies and as a diagnostic tool for detecting oxidative damage. In industry, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol involves its ability to act as a free radical scavenger. The compound can donate an electron to neutralize reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The molecular targets and pathways involved in its action include the inhibition of lipid peroxidation and the stabilization of cell membranes.

Comparison with Similar Compounds

4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol is unique compared to other similar compounds due to its high stability and reactivity. Similar compounds include 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) and other hydrazyl free radicals. These compounds share similar structural features but differ in their stability and reactivity, making this compound a valuable compound for specific research applications.

Properties

IUPAC Name

4-(N-(2,4,6-trinitroanilino)anilino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O7/c24-15-8-6-13(7-9-15)20(12-4-2-1-3-5-12)19-18-16(22(27)28)10-14(21(25)26)11-17(18)23(29)30/h1-11,19,24H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDYGSYDBHSOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)O)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10775651
Record name 4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10775651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179167-24-9
Record name 4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10775651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol
Reactant of Route 2
4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol
Reactant of Route 3
4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol
Reactant of Route 4
4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol
Reactant of Route 5
4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol
Reactant of Route 6
Reactant of Route 6
4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.